molecular formula C16H12ClNO6 B5880684 2-ethoxy-4-formylphenyl 4-chloro-3-nitrobenzoate

2-ethoxy-4-formylphenyl 4-chloro-3-nitrobenzoate

Cat. No. B5880684
M. Wt: 349.72 g/mol
InChI Key: OVQHITKUNDXRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4-formylphenyl 4-chloro-3-nitrobenzoate, also known as EFNB, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. EFNB is a member of the benzoate family, which is known for its diverse biological activities.

Scientific Research Applications

2-ethoxy-4-formylphenyl 4-chloro-3-nitrobenzoate has been extensively studied for its potential applications in different fields of science. One of the most promising applications of this compound is in the field of organic electronics. This compound has been shown to exhibit excellent electron transporting properties, making it a potential candidate for use in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
This compound has also been investigated for its anti-cancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell death.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-formylphenyl 4-chloro-3-nitrobenzoate is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific molecular targets in cells. This compound has been shown to bind to DNA and inhibit its replication, which could explain its anti-cancer properties. This compound has also been shown to interact with proteins involved in the regulation of the cell cycle, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes involved in the biosynthesis of cholesterol, which could explain its potential use in the treatment of hypercholesterolemia. This compound has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-ethoxy-4-formylphenyl 4-chloro-3-nitrobenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It is also relatively inexpensive compared to other compounds with similar biological activities. However, this compound has some limitations for lab experiments. It is a highly reactive compound that requires special handling and storage conditions. It is also relatively insoluble in water, which could limit its use in certain biological assays.

Future Directions

There are several future directions for research on 2-ethoxy-4-formylphenyl 4-chloro-3-nitrobenzoate. One direction is to investigate its potential use in the treatment of hypercholesterolemia and other metabolic disorders. Another direction is to explore its potential use in the fabrication of organic electronics. Further studies are also needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and inflammatory diseases.

Synthesis Methods

2-ethoxy-4-formylphenyl 4-chloro-3-nitrobenzoate can be synthesized using a multi-step process involving the reaction of 2-ethoxy-4-formylphenol with 4-chloro-3-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to reduction and esterification to produce this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.

properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO6/c1-2-23-15-7-10(9-19)3-6-14(15)24-16(20)11-4-5-12(17)13(8-11)18(21)22/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQHITKUNDXRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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